

Safety precautions for handling 2-Methyl-6-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224

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Technical Support Center: 2-Methyl-6-nitrobenzoic Acid

This technical support center provides essential safety information, experimental protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with **2-Methyl-6-nitrobenzoic acid**.

Safety Precautions and Quantitative Data

For immediate assistance in case of exposure, refer to the First Aid Measures section. Always handle **2-Methyl-6-nitrobenzoic acid** in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Physicochemical and Safety Data

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	Very pale yellow to brown powder or crystals	[2]
Melting Point	151-159 °C	[2]
Storage	Store in a refrigerator, in a dry, tightly closed container.[3]	[3]
Acute Toxicity (Oral)	No data available	
Acute Toxicity (Dermal)	No data available	
Acute Toxicity (Inhalation)	No data available	
Skin Corrosion/Irritation	Causes skin irritation	[4]
Serious Eye Damage/Irritation	Causes serious eye irritation	[4]
Respiratory Sensitization	May cause respiratory irritation	[4]

Note: Specific LD50 and LC50 data for **2-Methyl-6-nitrobenzoic acid** are not readily available in the searched literature. Treat the substance with caution as a hazardous chemical.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzoic acid via Reduction

This protocol outlines the reduction of the nitro group of **2-Methyl-6-nitrobenzoic acid** to an amine using catalytic hydrogenation.

Materials:

- **2-Methyl-6-nitrobenzoic acid**
- Methanol

- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas
- Hydrogenation vessel
- Filtration apparatus

Procedure:

- In a suitable hydrogenation vessel, dissolve 10.0 g of **2-methyl-6-nitrobenzoic acid** in 150 mL of methanol.
- Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution.
- Seal the vessel and purge with hydrogen gas to remove air.
- Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of methanol.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 2-amino-6-methylbenzoic acid.
- The crude product can be further purified by recrystallization.

Protocol 2: Co-production of 2-Methyl-6-nitrobenzoic Acid and 3-Nitro-2-methylbenzoic Acid

This protocol is based on a patented method for the co-production of **2-Methyl-6-nitrobenzoic acid**.

Materials:

- 3-nitro-o-xylene
- 30% Nitric acid
- Oxygen
- Oxidation reaction kettle

Procedure:

- Add 200 g of 3-nitro-o-xylene and 1000 g of 30% nitric acid into an oxidation reaction kettle.
[4]
- Raise the temperature to 130-140°C.[4]
- Introduce oxygen to a pressure of 2.2-2.5 MPa.[4]
- Maintain stirring for 7 hours.[4]
- After the reaction is complete, cool the reaction solution to obtain a crude product.
- The crude product can then be purified through a series of steps including washing, esterification, and extraction to separate the isomers.[4]

Troubleshooting Guides and FAQs

Troubleshooting Common Experimental Issues

Issue	Possible Cause(s)	Recommended Solution(s)
Low yield in nitration reactions	- Incomplete reaction. - Temperature too high, leading to side reactions or degradation. - Impure starting materials.	- Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature using an ice bath. [5]- Ensure the purity of the starting methyl benzoate; it should dissolve in sulfuric acid without coloration.[5]
Formation of oily byproducts	- Reaction temperature was too high.	- Strictly control the temperature during the addition of the nitrating mixture.[5] - Wash the crude product with ice-cold methyl alcohol to remove oily impurities.[5]
Incomplete hydrolysis of the ester	- Insufficient concentration of sodium hydroxide solution. - Insufficient reaction time.	- Use a sufficiently concentrated sodium hydroxide solution as dilute solutions may yield unsatisfactory results.[6] - Ensure the mixture is heated until the disappearance of the ester is confirmed.[6]
Product does not fully dissolve in ether after hydrolysis and acidification	- Formation of a less soluble acid salt due to incorrect acidification procedure.	- Pour the solution of the sodium salt into the acid with stirring, not the other way around.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **2-Methyl-6-nitrobenzoic acid**? A1: **2-Methyl-6-nitrobenzoic acid** is known to cause skin and serious eye irritation.[4] It may also

cause respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment.

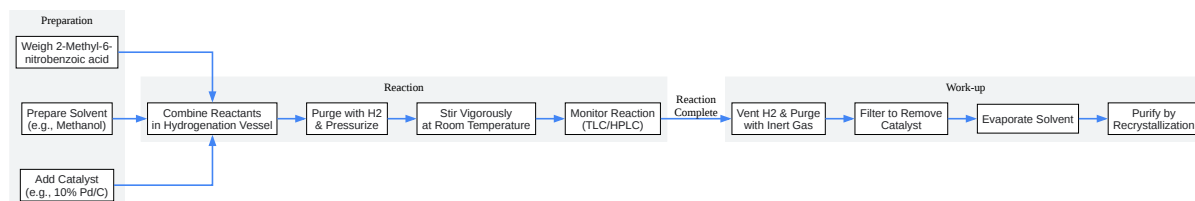
Q2: What is the recommended personal protective equipment (PPE) for handling this compound? A2: It is recommended to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] If handling the compound as a powder or if dust is generated, a NIOSH/MSHA-approved respirator should be used.[7]

Q3: What should I do in case of accidental skin or eye contact? A3: For skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention in both cases.

Q4: How should I handle a spill of **2-Methyl-6-nitrobenzoic acid**? A4: For small spills, first, remove all sources of ignition.[3] Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[3] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[3] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3]

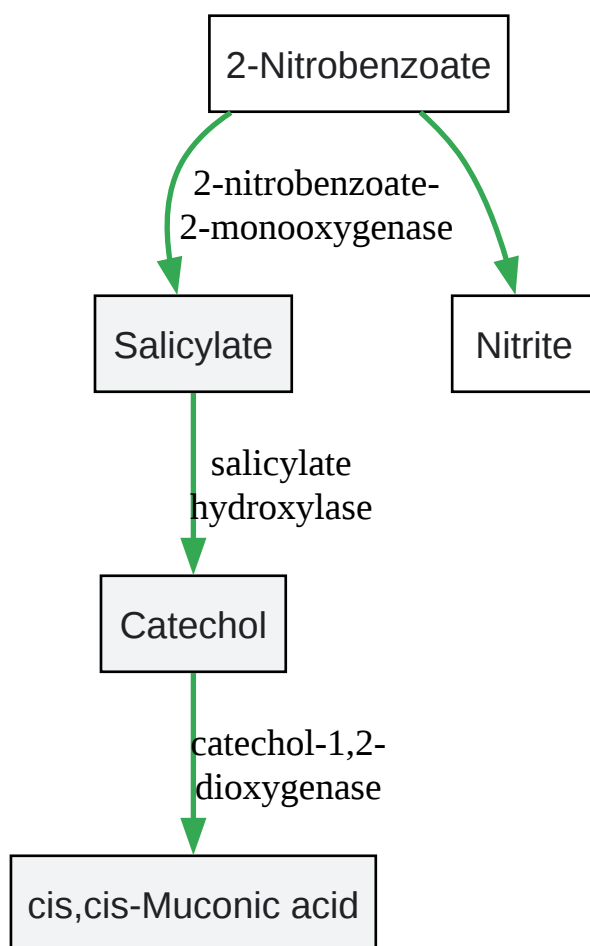
Q5: What are the appropriate extinguishing media for fires involving this chemical? A5: Fires involving this chemical can be controlled with a dry chemical, carbon dioxide, or Halon extinguisher.[3]

Visualizations



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Caption: Experimental workflow for the reduction of **2-Methyl-6-nitrobenzoic acid**.



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Caption: Proposed biodegradation pathway of 2-Nitrobenzoate by *Arthrobacter* sp. SPG.

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